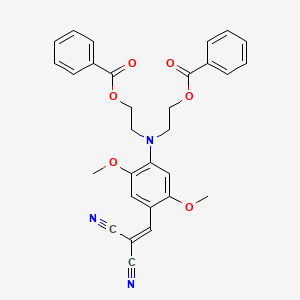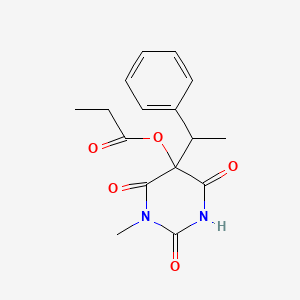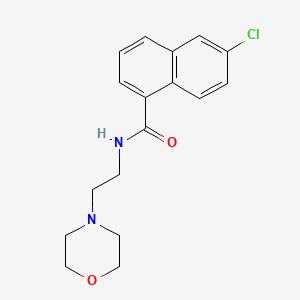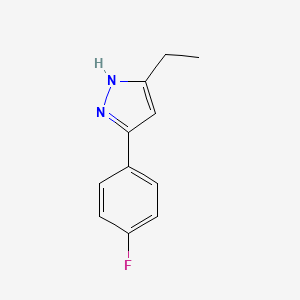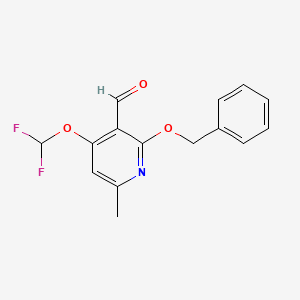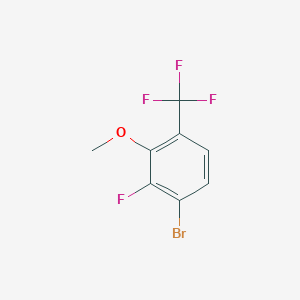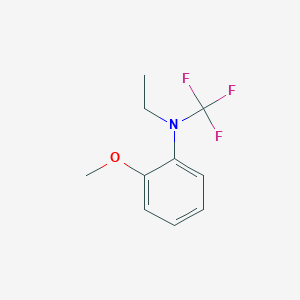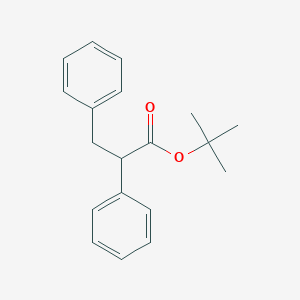
Tert-butyl 2,3-diphenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2,3-diphenylpropanoate is an organic compound that belongs to the ester family It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with two phenyl groups attached to the propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-diphenylpropanoate typically involves the esterification of 2,3-diphenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions: Tert-butyl 2,3-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Tert-butyl 2,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 2,3-diphenylpropanoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways.
相似化合物的比较
Tert-butyl acetate: Another ester with a tert-butyl group, but with an acetate backbone.
2,3-diphenylpropanoic acid: The parent acid of tert-butyl 2,3-diphenylpropanoate.
Tert-butyl benzoate: An ester with a tert-butyl group and a benzoate backbone.
Uniqueness: this compound is unique due to the presence of both tert-butyl and diphenyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in the synthesis of complex molecules and in the study of reaction mechanisms.
属性
CAS 编号 |
41890-56-6 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
tert-butyl 2,3-diphenylpropanoate |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)21-18(20)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3 |
InChI 键 |
FFOUNQJGNFKZNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
